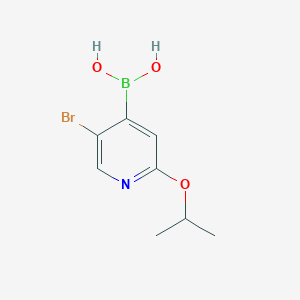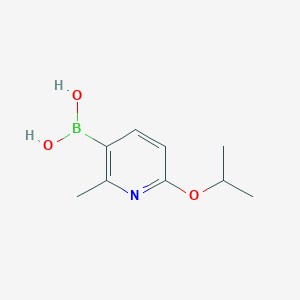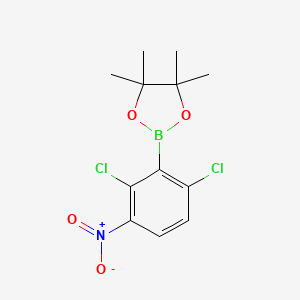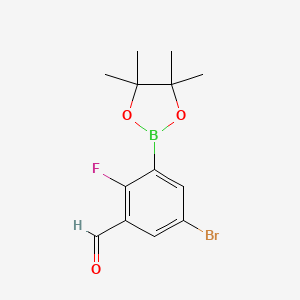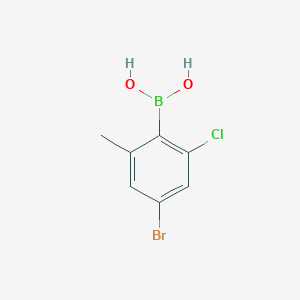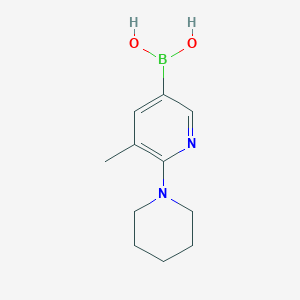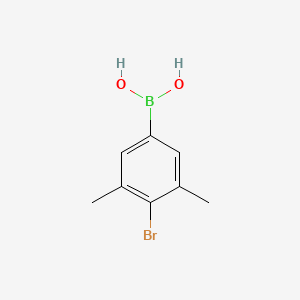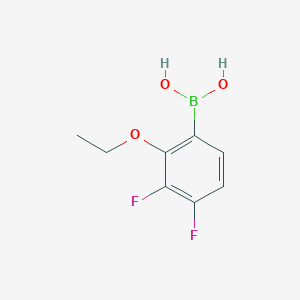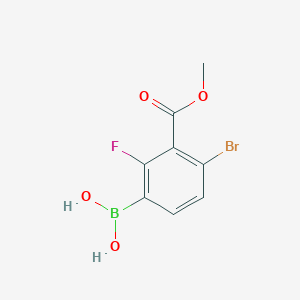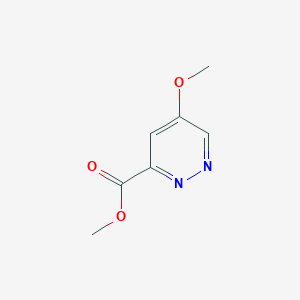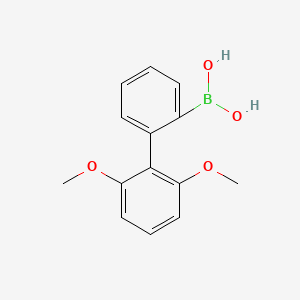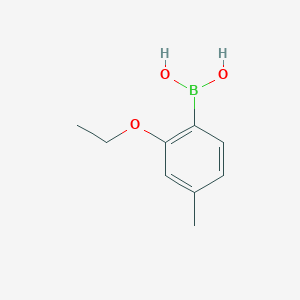
2-乙氧基-4-甲基苯硼酸
描述
2-Ethoxy-4-methylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has an average mass of 180.009 Da and a monoisotopic mass of 180.095779 Da .
Synthesis Analysis
The synthesis of 2-Ethoxy-4-methylphenylboronic acid can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-methylphenylboronic acid consists of 9 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms along with a boron atom . The structure is complex and requires advanced analytical techniques for accurate determination.Chemical Reactions Analysis
2-Ethoxy-4-methylphenylboronic acid can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling reaction . It can also undergo protodeboronation, a process that involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis
2-Ethoxy-4-methylphenylboronic acid is a solid substance . It has a molecular weight of 180.01 . More detailed physical and chemical properties may require specific experimental measurements.科学研究应用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “2-Ethoxy-4-methylphenylboronic acid” can be used as one of these organoboron reagents.
Protodeboronation
Protodeboronation is a process where boronic esters are converted into other functional groups . Pinacol boronic esters, such as “2-Ethoxy-4-methylphenylboronic acid”, are highly valuable building blocks in organic synthesis . This process is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Preparation of Hydroxyphenylnaphthols
“2-Ethoxy-4-methylphenylboronic acid” can be used in the preparation of hydroxyphenylnaphthols, which are 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors are used in the treatment of diseases like osteoporosis and endometriosis.
Preparation of Axially-chiral Biarylphosphonates
This compound can also be used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling . This process is catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
Anti-Markovnikov Hydromethylation of Alkenes
“2-Ethoxy-4-methylphenylboronic acid” can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Functionalizing Deboronation of Alkyl Boronic Esters
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . “2-Ethoxy-4-methylphenylboronic acid” can be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
安全和危害
2-Ethoxy-4-methylphenylboronic acid can cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
The future directions of research on 2-Ethoxy-4-methylphenylboronic acid could involve exploring its potential applications in various chemical reactions and synthesis processes. Its use in the Suzuki–Miyaura coupling makes it a valuable reagent in organic synthesis . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of its reactions.
作用机制
Target of Action
The primary target of 2-Ethoxy-4-methylphenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 2-Ethoxy-4-methylphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by 2-Ethoxy-4-methylphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Result of Action
The primary result of the action of 2-Ethoxy-4-methylphenylboronic acid is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of research and application .
Action Environment
The action of 2-Ethoxy-4-methylphenylboronic acid in the SM cross-coupling reaction is influenced by several environmental factors. For instance, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound can be influenced by factors such as temperature and pH . These factors can significantly influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
(2-ethoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYORJWBXBHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



